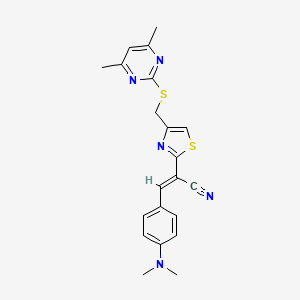

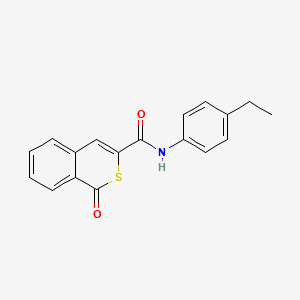

N-(4-ethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

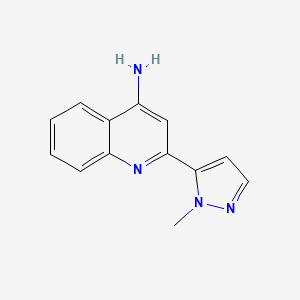

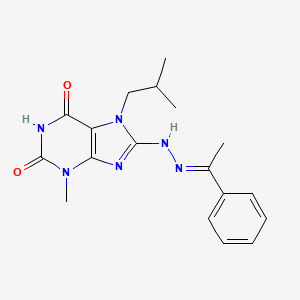

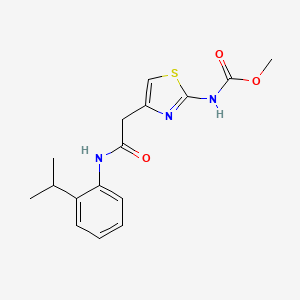

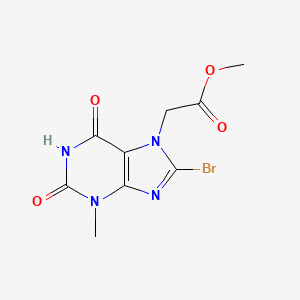

“N-(4-ethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide” is likely an organic compound. Based on its name, it contains an isothiochromene group, which is a polycyclic compound with fused benzene and thiopyran rings . It also contains an amide group (carboxamide), which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of an isothiochromene ring system attached to a carboxamide group via a carbonyl group . The 4-ethylphenyl group would be attached to the nitrogen atom of the carboxamide group .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of an amide group could result in the formation of hydrogen bonds, affecting the compound’s solubility and boiling point .Aplicaciones Científicas De Investigación

Molecular Structure Analysis

N-(4-ethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is part of a class of compounds that have been studied for their structural characteristics. For example, research on similar compounds, N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, revealed their planar molecular structures and exhibited anti conformations concerning the C—N rotamer of the amide. Such studies highlight the significance of molecular geometry in determining the physical and chemical properties of these compounds, which could have implications for their reactivity and potential applications in materials science or pharmaceuticals (Gomes et al., 2015).

Anticonvulsant Applications

Investigations into the hydrogen bonding and structural configurations of anticonvulsant enaminones provide insights into the mechanism of action of similar compounds. These studies could point towards potential anticonvulsant or neuroprotective applications of this compound by elucidating how structural variations influence biological activity (Kubicki et al., 2000).

Chemical Reactivity and Synthesis

The reactivity of chromone-3-carboxamides with cyanothioacetamide under specific conditions has been documented, leading to the formation of various compounds. Such studies are crucial for understanding the chemical behavior and synthetic pathways of this compound. This knowledge is essential for developing synthetic strategies for novel compounds with potential applications in medicinal chemistry and materials science (Kornev et al., 2019).

Luminescence Studies

Carboxylate-assisted ethylamide metal–organic frameworks have been explored for their luminescence properties. These studies can inform the development of this compound derivatives for use in sensing, imaging, or light-emitting devices, given the potential for these compounds to exhibit interesting optical properties (Sun et al., 2012).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-(4-ethylphenyl)-1-oxoisothiochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2S/c1-2-12-7-9-14(10-8-12)19-17(20)16-11-13-5-3-4-6-15(13)18(21)22-16/h3-11H,2H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULBOMPQIDKMJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Benzothiazol-6-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2608350.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2608352.png)

![Ethyl 3-{[(pyridin-2-ylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2608357.png)

![4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2608365.png)

![1-(3,4-Dihydro-2H-1,5-benzodioxepin-6-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine;dihydrochloride](/img/structure/B2608366.png)

![1-(2,6-Difluorophenyl)-3-[(2,4-difluorophenyl)methyl]urea](/img/structure/B2608368.png)